6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid
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Overview
Description
6-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid is a complex organic compound with a unique structure that includes a bromobenzoyl group, a hydroxy group, and a pyrrol ring
Preparation Methods
The synthesis of 6-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid typically involves multiple steps. One common method starts with the esterification of 4-bromobenzoic acid to form an ester, followed by a series of reactions including hydrolysis, acylation, and cyclization to form the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, altering their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
4-bromobenzoic acid: A simpler compound with a bromobenzoyl group, used in organic synthesis.
2,4,6-tribromo-3-hydroxybenzoic acid: Contains multiple bromine atoms and a hydroxy group, used as a building block in organic synthesis.
3-(4-bromobenzoyl)propionic acid: Another compound with a bromobenzoyl group, used as an intermediate in chemical synthesis.
Compared to these compounds, 6-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid has a more complex structure, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C24H24BrNO5 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
6-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C24H24BrNO5/c1-15-6-8-16(9-7-15)21-20(22(29)17-10-12-18(25)13-11-17)23(30)24(31)26(21)14-4-2-3-5-19(27)28/h6-13,21,29H,2-5,14H2,1H3,(H,27,28)/b22-20+ |
InChI Key |
XGITVKSKLOURAB-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCCCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCCCC(=O)O |
Origin of Product |
United States |
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